Succinic acid, (phenylthio)-, dimethyl ester
Description
This compound belongs to the broader class of succinic acid esters, which are widely utilized in organic synthesis, polymer chemistry, and pharmaceutical applications due to their reactivity and solubility properties .
Properties
CAS No. |
785-44-4 |
|---|---|
Molecular Formula |
C12H14O4S |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
dimethyl 2-phenylsulfanylbutanedioate |
InChI |
InChI=1S/C12H14O4S/c1-15-11(13)8-10(12(14)16-2)17-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
DUXDHXOTAWOLFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(=O)OC)SC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of succinic acid, (phenylthio)-, dimethyl ester typically involves the esterification of succinic acid with methanol in the presence of a catalyst such as sulfuric acid. The phenylthio group can be introduced through a nucleophilic substitution reaction where a thiophenol reacts with a suitable intermediate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the phenylthio group and prevent side reactions. The use of advanced catalysts and purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the phenylthio group is converted to a sulfoxide or sulfone.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Succinic acid, (phenylthio)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of succinic acid, (phenylthio)-, dimethyl ester involves its interaction with various molecular targets. The phenylthio group can participate in redox reactions, influencing the compound’s reactivity. The ester groups can undergo hydrolysis, releasing succinic acid and methanol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Succinic Acid Dimethyl Ester
- Structure : Dimethyl ester of succinic acid (HOOC-CH₂-CH₂-COOH → CH₃OOC-CH₂-CH₂-COOCH₃).
- Synthesis: Produced via halloysite-catalyzed esterification of succinic acid with methanol, yielding 96% under optimized conditions .
- Applications : Used as a solvent, plasticizer, and intermediate in biodegradable polymers. Also identified in plant extracts (e.g., Phyllanthus emblica) .
- Biological Relevance : Infusion in starved rats showed partial mitigation of metabolic stress by maintaining plasma glucose and insulin levels, though less effective than glucose .
(4-Methylbenzyl)succinic Acid Dimethyl Ester
- Structure : Succinic acid dimethyl ester with a 4-methylbenzyl substituent.
- Synthesis : Detected as a metabolite in anaerobic p-xylene degradation by denitrifying bacteria, confirmed via GC-MS (base peak m/z 105; molecular ion m/z 250) .
- Applications : Serves as a biomarker for microbial hydrocarbon degradation pathways.
Fumaric Acid Dimethyl Ester
- Structure : Dimethyl ester of fumaric acid (trans-HOOC-CH=CH-COOH → CH₃OOC-CH=CH-COOCH₃).
- Synthesis : Halloysite-catalyzed esterification achieves 92% yield .
- Applications: Key monomer in polyesters and pharmaceuticals. Contrasts with succinic esters in geometric isomerism, influencing polymer crystallinity.
Dimethyl Itaconate
- Structure : Dimethyl ester of itaconic acid (CH₂=C(COOCH₃)-CH₂-COOCH₃).
- Synthesis : Derived from itaconic acid, a bio-based platform chemical.
- Applications: Emerging role in immunomodulation and anti-inflammatory therapies, diverging from metabolic uses of succinic esters .
Methyl Adipate and Methyl Pentanedioate
- Structure : Methyl esters of adipic (C6) and pentanedioic (C5) acids.
- Occurrence : Co-occur with succinic acid dimethyl ester in Phyllanthus emblica extracts, suggesting shared biosynthetic pathways .
- Differentiation: Longer carbon chains increase lipophilicity, enhancing suitability for non-polar solvent applications.
Data Table: Comparative Properties of Succinic Acid Esters and Analogs
Research Findings and Contrasts
- Synthetic Efficiency : Succinic and fumaric acid dimethyl esters exhibit near-quantitative yields (92–96%) via halloysite catalysis, outperforming traditional methods .
- Metabolic Impact : Succinic acid dimethyl ester partially mimics glucose in starved rats, preserving liver glycogen and insulin secretion but failing to prevent muscle protein loss .
- Structural vs. Functional Relationships :
Notes
Limitations : Direct data on (phenylthio)succinic acid dimethyl ester are absent in the evidence; inferences are drawn from structural analogs.
Research Gaps : The phenylthio variant’s reactivity and toxicity profile remain unstudied, warranting targeted synthesis and characterization.
Q & A
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating molecular geometry and non-covalent interactions. For example, the crystal structure of the related compound 2-(phenylhydrazono)-succinic acid dimethyl ester revealed close-shell interactions and planar configurations, critical for understanding stability and reactivity . For the target compound, grow high-quality crystals via slow evaporation in aprotic solvents (e.g., DCM/hexane mixtures) and analyze using SC-XRD. Compare bond lengths and angles with computational models (e.g., DFT) to validate structural hypotheses.
Q. What in vitro models are suitable for studying the metabolic effects of succinic acid dimethyl ester derivatives?
- Methodological Answer : Primary hepatocytes from rat models (e.g., Goto-Kakizaki diabetic rats) are effective for tracing isotopically labeled derivatives like [2,3-¹³C]-succinic acid dimethyl ester. Protocols involve incubating cells with 10 mM substrate, followed by GC-MS or NMR analysis to monitor ¹³C incorporation into TCA cycle intermediates. Starvation or diabetic conditions alter metabolic flux, providing insights into mitochondrial dysfunction . Include controls with unlabeled esters and validate via enzymatic assays (e.g., succinate dehydrogenase activity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
